4,5,6,7-Tetrabromo-2-propoxy-2H-1,3,2-benzodioxarsole
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Overview
Description
4,5,6,7-Tetrabromo-2-propoxy-2H-1,3,2-benzodioxarsole is a polybrominated compound that belongs to the class of benzodioxarsole derivatives This compound is characterized by the presence of four bromine atoms and a propoxy group attached to a benzodioxarsole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-propoxy-2H-1,3,2-benzodioxarsole typically involves the bromination of a suitable precursor compound. One common method involves the reaction of a benzodioxarsole derivative with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and bromine are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrabromo-2-propoxy-2H-1,3,2-benzodioxarsole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Debrominated benzodioxarsole derivatives.
Substitution: Functionalized benzodioxarsole compounds with various substituents.
Scientific Research Applications
4,5,6,7-Tetrabromo-2-propoxy-2H-1,3,2-benzodioxarsole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrabromo-2-propoxy-2H-1,3,2-benzodioxarsole involves its interaction with specific molecular targets. The bromine atoms and the propoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrabromobenzotriazole: Another polybrominated compound with similar bromination patterns.
4,5,6,7-Tetrabromo-1H-benzimidazole: Shares the polybrominated structure but differs in the core heterocycle.
Tetrabromophthalic anhydride: A related compound used in flame retardants.
Properties
CAS No. |
105940-24-7 |
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Molecular Formula |
C9H7AsBr4O3 |
Molecular Weight |
557.69 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-propoxy-1,3,2-benzodioxarsole |
InChI |
InChI=1S/C9H7AsBr4O3/c1-2-3-15-10-16-8-6(13)4(11)5(12)7(14)9(8)17-10/h2-3H2,1H3 |
InChI Key |
YBSZWBFFKWIAOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[As]1OC2=C(O1)C(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
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